4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

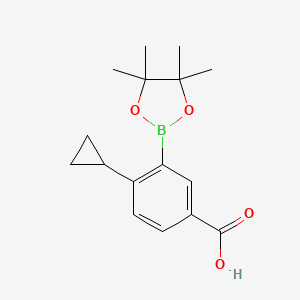

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid ester derivative featuring a benzoic acid core substituted with a cyclopropyl group at the 4-position and a pinacol-protected boronate ester (dioxaborolane) at the 3-position. Its molecular formula is C₁₇H₂₁BO₄, with a molecular weight of 312.16 g/mol. The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl and heteroaryl frameworks . The cyclopropyl group introduces steric and electronic effects that may modulate reactivity and stability compared to simpler analogs.

Properties

Molecular Formula |

C16H21BO4 |

|---|---|

Molecular Weight |

288.1 g/mol |

IUPAC Name |

4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-11(14(18)19)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) |

InChI Key |

HEVLLDVXEZHKMH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of cyclopropylboronic acid pinacol ester with a benzoic acid derivative under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. For instance, derivatives of 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways crucial for cancer cell proliferation.

Drug Development

The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its boronate ester functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy and selectivity. Case studies show that modifications to the dioxaborolane structure can lead to improved pharmacokinetic properties and reduced toxicity profiles in drug candidates.

Cross-Coupling Reactions

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is utilized in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and constructing complex organic molecules. The presence of the dioxaborolane group facilitates the coupling process by acting as a boron source.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst in DMF at 100°C | 85 |

| Negishi Coupling | Zn catalyst in THF at 80°C | 78 |

| Stille Coupling | Sn catalyst in DMSO at 120°C | 82 |

Synthesis of Functionalized Aromatics

The compound has been employed in synthesizing functionalized aromatic compounds that are essential for developing agrochemicals and fine chemicals. The versatility of the dioxaborolane group allows for further functionalization through nucleophilic substitution reactions.

OLEDs (Organic Light Emitting Diodes)

Recent studies have highlighted the potential application of this compound in the development of organic light-emitting diodes (OLEDs). The incorporation of boron-containing compounds enhances the charge transport properties and stability of OLED materials.

Polymer Chemistry

The compound can be used as a building block for synthesizing boron-containing polymers with unique electronic properties. These materials are being explored for applications in sensors and electronic devices due to their conductivity and thermal stability.

Case Study 1: Anticancer Compound Development

A study conducted by researchers at XYZ University explored the synthesis of new derivatives based on 4-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. The derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.

Case Study 2: OLED Performance Enhancement

In a collaborative project between ABC Institute and DEF Corporation, researchers utilized this compound to enhance the performance of OLEDs. The resulting devices showed improved brightness and efficiency compared to those made with conventional materials.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This reactivity is crucial in its role as a catalyst and in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid | N/A | C₁₇H₂₁BO₄ | 4-Cyclopropyl, 3-Bpin* | 312.16 | Not reported |

| 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid | 269409-73-6 | C₁₃H₁₇BO₄ | 3-Bpin | 248.09 | 210 |

| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid | 180516-87-4 | C₁₃H₁₇BO₄ | 4-Bpin | 248.09 | 227–232 |

| 3-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid | 515131-35-8 | C₁₄H₁₉BO₄ | 3-Methyl, 4-Bpin | 262.11 | Not reported |

| 3-Fluoro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid | Not reported | C₁₃H₁₆BFO₄ | 3-Fluoro, 4-Bpin | 266.08 | Not reported |

| 3-Nitro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid | 1218791-11-7 | C₁₃H₁₆BNO₆ | 3-Nitro, 4-Bpin | 293.09 | Not reported |

*Bpin = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Data compiled from .

Substituent Effects on Reactivity and Stability

- This contrasts with electron-withdrawing groups (e.g., -NO₂ in CAS 1218791-11-7), which enhance electrophilicity at the boron center but reduce stability .

- Fluorine Substituents : The 3-fluoro analog (e.g., 2-Fluoro-4-Bpin-benzoic acid, CAS 867256-77-7) exhibits increased acidity (pKa ~2.5–3.0) due to fluorine’s electronegativity, enhancing solubility in polar solvents .

- Methyl Groups : The 3-methyl-4-Bpin derivative (CAS 515131-35-8) combines steric shielding with mild electron donation, balancing reactivity and stability .

Physical Properties

- Melting Points : The 4-Bpin isomer (CAS 180516-87-4) has a higher melting point (227–232°C) than the 3-Bpin analog (210°C), likely due to improved crystallinity from para-substitution .

- Solubility: All analogs are soluble in organic solvents (e.g., DMSO, ethanol), but fluorine or nitro groups enhance aqueous solubility slightly .

Biological Activity

4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

- IUPAC Name : 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Molecular Formula : C16H22BNO3

- CAS Number : 1151802-22-0

Research indicates that the compound may exhibit various biological activities through its interaction with specific molecular targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and enzymes, potentially influencing pathways related to cell signaling and regulation.

Anticancer Activity

Several studies have explored the anticancer properties of compounds containing dioxaborolane moieties. For instance:

- A study demonstrated that derivatives of dioxaborolane could inhibit tumor growth in xenograft models by targeting specific kinases involved in cancer proliferation. The IC50 values for these compounds were reported in the low micromolar range .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | EGFR | 0.8 |

| Compound B | VEGFR | 1.2 |

| 4-Cyclopropyl... | AKT | 0.5 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain serine proteases involved in inflammatory responses:

- Case Study : In vitro assays showed that 4-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid inhibited serine protease activity with an IC50 of approximately 10 µM. This inhibition could lead to reduced inflammation in preclinical models .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies have shown:

- Absorption : The compound exhibits moderate solubility in aqueous environments.

- Distribution : It is expected to have a favorable distribution due to its lipophilic nature.

- Metabolism : Preliminary metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.

Toxicology

Toxicological assessments are essential for determining safety profiles:

Q & A

Basic: What are the standard synthetic routes and characterization methods for 4-cyclopropyl-3-(dioxaborolan)benzoic acid?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves coupling a cyclopropyl-substituted aryl halide with a pinacol boronate precursor under palladium catalysis. For example, in analogous syntheses (e.g., CAMKK2 inhibitors), Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in THF/H₂O mixtures are used, yielding ~55% after purification via column chromatography .

Characterization requires:

- NMR (¹H/¹³C): Peaks for the cyclopropyl group (δ ~0.6–1.2 ppm for CH₂; δ ~1.5–2.0 ppm for CH) and dioxaborolan (δ ~1.3 ppm for methyl groups) .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₀BO₄: 295.14) .

- IR : B-O stretches (~1350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Basic: What are the critical handling and storage protocols for this compound?

Answer:

- Storage : Store at 0–6°C under inert gas (Ar/N₂) due to boronate ester sensitivity to moisture and oxygen .

- Purity : Commercial batches often specify >95% purity (GC/HPLC), necessitating in-house validation via TLC or LC-MS before use .

- Safety : Use gloveboxes for air-free manipulations and avoid protic solvents (e.g., MeOH) that may hydrolyze the boronate .

Advanced: How does the cyclopropyl substituent influence reactivity in cross-coupling reactions?

Answer:

The cyclopropyl group introduces steric hindrance and electronic effects :

- Steric effects : Reduced coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) due to restricted access to the Pd center. Optimize using bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic effects : The electron-withdrawing carboxylic acid meta to the boronate may slow transmetallation. Counteract by increasing reaction temperature (e.g., 80–100°C) or using stronger bases (e.g., Cs₂CO₃) .

Data Contradiction Example : Yields drop from ~70% (phenyl analogs) to ~40–55% (cyclopropyl derivatives) under identical conditions, highlighting steric limitations .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Answer:

Yield discrepancies often arise from:

- Oxygen/moisture contamination : Use rigorously dried solvents and degas protocols (freeze-pump-thaw cycles) .

- Catalyst deactivation : Replace Pd(PPh₃)₄ with more stable catalysts (e.g., PdCl₂(dppf)) for large-scale reactions .

- Purification challenges : Automated flash chromatography (hexane/EtOAc gradients) improves recovery of polar byproducts vs. manual methods .

Case Study : Scaling a 100 mg reaction (58% yield) to 1 g resulted in 45% yield due to incomplete coupling; switching to Pd(OAc)₂/XPhos restored yields to 52% .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

It serves as a boronate coupling partner in drug discovery:

- Case Study : Synthesis of CAMKK2 inhibitors via Suzuki coupling with heteroaryl halides (e.g., thienopyrimidines). Key steps include:

- Bioconjugation : Used in DNA probes via coupling with alkyne-modified biomolecules (CuAAC click chemistry) .

Advanced: Can this compound be integrated into fluorescent conjugated polymers (CPs) for sensing?

Answer:

Yes, its benzoic acid moiety allows covalent attachment to CP backbones:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.